Superior MAO-B Inhibitory Potency Compared to Safinamide
(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide (C3) exhibits significantly greater potency against MAO-B compared to the clinically used reversible inhibitor safinamide. In head-to-head in vitro evaluations, C3 achieved an IC50 of 0.021 µM, while safinamide yielded an IC50 of 0.098 µM under comparable assay conditions [1]. This represents a 4.7-fold improvement in potency.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.021 µM |
| Comparator Or Baseline | Safinamide: 0.098 µM |
| Quantified Difference | 4.7-fold more potent |
| Conditions | In vitro enzyme inhibition assay (recombinant human MAO-B) |
Why This Matters
Higher potency may translate to lower effective doses in vivo, potentially reducing off-target effects and improving therapeutic index.
- [1] Jin, C.-F., Wang, Z.-Z., Chen, K.-Z., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase‑B (MAO-B) Inhibitor. Journal of Medicinal Chemistry, 63(23), 15021-15036. View Source
